(4-Bromo-3-chlorophenyl)boronic acid
Overview
Description
(4-Bromo-3-chlorophenyl)boronic acid is an organoboron compound with the molecular formula C6H5BBrClO2. It is a derivative of boronic acid, where the boron atom is bonded to a phenyl ring substituted with bromine and chlorine atoms at the 4 and 3 positions, respectively . This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of (4-Bromo-3-chlorophenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki-Miyaura cross-coupling reaction pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this process .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties may influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and impact on bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants . The Suzuki-Miyaura coupling reaction, for instance, requires mild and functional group tolerant reaction conditions . The compound’s stability and environmentally benign nature also contribute to its efficacy and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Bromo-3-chlorophenyl)boronic acid can be synthesized through several methods. One common approach involves the borylation of 4-bromo-3-chlorobenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-chlorophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl halides to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The bromine and chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (e.g., potassium carbonate), and an aryl halide under mild conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Substituted Phenyl Derivatives: Produced via nucleophilic substitution.
Scientific Research Applications
(4-Bromo-3-chlorophenyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylboronic acid: Similar structure but lacks the bromine atom.
4-Bromophenylboronic acid: Similar structure but lacks the chlorine atom.
3,4-Dichlorophenylboronic acid: Contains two chlorine atoms instead of one bromine and one chlorine.
Uniqueness
(4-Bromo-3-chlorophenyl)boronic acid is unique due to the presence of both bromine and chlorine substituents on the phenyl ring. This dual substitution pattern can influence its reactivity and selectivity in chemical reactions, making it a valuable compound for specific synthetic applications .
Properties
IUPAC Name |
(4-bromo-3-chlorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrClO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQSXMYVYQZQOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Br)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675402 | |
Record name | (4-Bromo-3-chlorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-28-4 | |
Record name | B-(4-Bromo-3-chlorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromo-3-chlorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-3-chlorophenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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